Spectroscopic and Structural Elucidation of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: A Technical Guide
Spectroscopic and Structural Elucidation of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data, expected spectral characteristics based on analogous compounds, and detailed experimental protocols for acquiring and interpreting the necessary spectroscopic information.
Molecular Structure and Properties
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IUPAC Name: 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
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Molecular Weight: 196.22 g/mol [1]
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Canonical SMILES: CN1N=C(C)C2=C1SC(=C2)C(O)=O[1]
Predicted Physicochemical Properties:
| Property | Value | Source |
| XLogP3 | 1.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 196.03065 g/mol | PubChem |
| Monoisotopic Mass | 196.03065 g/mol | PubChem |
| Topological Polar Surface Area | 77.9 Ų | PubChem |
| Heavy Atom Count | 13 | PubChem |
Spectroscopic Data
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrometry Data:
The following table summarizes the predicted m/z values for various adducts of the target molecule.
| Adduct | Predicted m/z |
| [M+H]⁺ | 197.0379 |
| [M+Na]⁺ | 219.0199 |
| [M-H]⁻ | 195.0234 |
| [M+NH₄]⁺ | 214.0645 |
| [M+K]⁺ | 234.9938 |
Data sourced from PubChem.
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
Expected ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12-13 | Singlet | 1H | -COOH |
| ~7.5-8.0 | Singlet | 1H | Thiophene-H |
| ~3.8-4.0 | Singlet | 3H | N-CH₃ |
| ~2.4-2.6 | Singlet | 3H | C-CH₃ |
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~160-170 | -COOH |
| ~145-155 | Pyrazole C=N |
| ~135-145 | Thiophene C-COOH |
| ~120-130 | Thiophene CH |
| ~110-120 | Pyrazole C-C |
| ~105-115 | Fused C-S |
| ~35-40 | N-CH₃ |
| ~10-15 | C-CH₃ |
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~3100 | Medium | C-H stretch (Aromatic) |
| ~2950 | Medium | C-H stretch (Aliphatic) |
| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1500-1600 | Medium | C=C and C=N stretching |
| 1210-1320 | Strong | C-O stretch (Carboxylic Acid) |
| 920-960 | Medium, Broad | O-H bend (Carboxylic Acid) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
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1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
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Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
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NMR tubes (5 mm)
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NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
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Sample Preparation:
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Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
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Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
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Transfer the solution to a clean, dry NMR tube.
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Instrument Setup:
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Insert the NMR tube into the spectrometer's probe.
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Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.
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Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
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¹H NMR Acquisition:
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Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).
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Use a standard pulse sequence (e.g., zg30).
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Set the number of scans (typically 8-16 for a concentrated sample).
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Acquire the Free Induction Decay (FID).
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¹³C NMR Acquisition:
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Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
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Use a proton-decoupled pulse sequence (e.g., zgpg30).
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Set a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from hundreds to thousands of scans depending on the sample concentration and spectrometer sensitivity).
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Acquire the FID.
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Data Processing:
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Apply a Fourier transform to the FID to obtain the spectrum.
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Phase the spectrum correctly.
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Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
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Integrate the peaks in the ¹H NMR spectrum.
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Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups in the molecule.
Materials:
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1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid sample (1-2 mg)
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Potassium bromide (KBr, IR grade)
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FTIR spectrometer with an appropriate sample holder (e.g., ATR or pellet press)
Procedure (using KBr pellet method):
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Sample Preparation:
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Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Transfer the powder to a pellet-forming die.
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Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
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Spectrum Acquisition:
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Place the KBr pellet in the sample holder of the FTIR spectrometer.
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Acquire a background spectrum of the empty sample compartment.
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Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Analysis:
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Identify the major absorption bands in the spectrum.
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Correlate the wavenumbers of these bands to specific functional group vibrations (e.g., O-H, C=O, C-H).
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Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
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1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid sample (~1 mg)
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Solvent (e.g., methanol, acetonitrile)
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Mass spectrometer (e.g., ESI-QTOF, GC-MS)
Procedure (using Electrospray Ionization - ESI):
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Sample Preparation:
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Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent.
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Analysis:
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Infuse the sample solution directly into the ESI source or inject it through a liquid chromatograph.
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Set the mass spectrometer to acquire data in either positive or negative ion mode over a relevant mass range (e.g., m/z 50-500).
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Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to obtain a stable signal.
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Data Analysis:
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Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).
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Determine the exact mass and compare it with the calculated mass to confirm the elemental composition.
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If fragmentation data is acquired (MS/MS), analyze the fragment ions to gain further structural information.
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Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid.
Caption: Workflow for Spectroscopic Analysis.
Caption: Data Integration for Structure Confirmation.
